GLP-1(7-36), amide

GLP-1 receptor signaling cAMP accumulation Incretin function

Sourcing GLP-1(7-36) amide (CAS 107444-51-9) demands precise specification. This is the major biologically active circulating form of GLP-1, distinguished from non-amidated GLP-1(7-37) by its C-terminal amidation, which confers a 100-fold potency advantage over extended variants. With a high-affinity receptor binding (Kd=204 pM), it is the definitive reference standard for GLP-1R assay calibration, DPP-IV inhibitor screening, and immunoassay validation. Substituting generic 'GLP-1' without verifying the specific (7-36) amide sequence risks invalidating experimental data. Secure your supply of this critical benchmark peptide, verified for sequence and bioactivity.

Molecular Formula C149H226N40O45
Molecular Weight 3297.6 g/mol
CAS No. 107444-51-9
Cat. No. B1663877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1(7-36), amide
CAS107444-51-9
SynonymsGLP-1-(7-36)
GLP-I (7-36)
glucagon-like peptide 1 (7-36)
glucagon-like peptide I (7-36)
proglucagon (78-107)
Molecular FormulaC149H226N40O45
Molecular Weight3297.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N
InChIInChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1
InChIKeyDTHNMHAUYICORS-KTKZVXAJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

GLP-1(7-36) Amide: The Predominant Circulating Incretin for Research and Assay Standardization


GLP-1(7-36) amide (CAS 107444-51-9) is a 30-amino acid peptide hormone and the major biologically active circulating form of glucagon-like peptide-1 (GLP-1), produced by post-translational processing of proglucagon in intestinal L-cells. It acts as a potent, glucose-dependent insulinotropic peptide, binding with high affinity (Kd = 204 pM) to the GLP-1 receptor (GLP-1R) expressed on pancreatic β-cells and other tissues . This amidated form is distinguished from the non-amidated GLP-1(7-37) and the extended forms GLP-1(1-37) and GLP-1(1-36) amide by its physiological predominance and enhanced receptor activation potency [1].

Critical Distinctions: Why GLP-1(7-36) Amide is Not Interchangeable with Other GLP-1 Forms or Analogs


Despite belonging to the same superfamily, GLP-1(7-36) amide exhibits distinct pharmacological properties compared to its primary structural variants (e.g., GLP-1(7-37), GLP-1(1-37), GLP-1(1-36) amide) and therapeutically optimized analogs (e.g., liraglutide, semaglutide, exenatide). Substituting one for another without acknowledging these quantitative differences can invalidate experimental results or lead to incorrect procurement decisions. Key differentiators include a 100-fold potency advantage over extended GLP-1 variants in functional assays [1], a significantly longer in vitro plasma half-life compared to GLP-1(7-37) [2], and a distinct receptor binding affinity profile that contrasts sharply with the modified binding kinetics of clinically used analogs [3]. These disparities arise from the specific C-terminal amidation and the precise N-terminal sequence (His7-Ala8), which dictate susceptibility to proteolytic cleavage by dipeptidyl peptidase IV (DPP-IV) and, consequently, in vivo half-life [4]. Therefore, generic substitution without empirical verification of these parameters is scientifically unsound.

Quantitative Differentiation Guide: GLP-1(7-36) Amide vs. Key Comparators


Functional Potency: GLP-1(7-36) Amide vs. Extended GLP-1 Variants

GLP-1(7-36) amide demonstrates 100-fold greater potency in stimulating H+ production (measured by [14C]aminopyrine accumulation) compared to the extended peptides GLP-1(1-37) and GLP-1(1-36) amide in rat parietal cells [1]. This difference underscores the necessity of using the correct mature form for studies aiming to replicate endogenous incretin action.

GLP-1 receptor signaling cAMP accumulation Incretin function Parietal cell assay

Receptor Binding Affinity: GLP-1(7-36) Amide vs. Native GLP-1(7-37) and Analogs

GLP-1(7-36) amide binds to the human GLP-1 receptor with high affinity, exhibiting an IC50 of 0.37 nM [1], which is 260-fold more potent than GLP-1(1-36) amide in inhibiting radioligand binding to rat lung membranes . For comparison, DPP-IV resistant analogs like (Abu8)-GLP-1 and (Val8)-GLP-1 show significantly reduced affinities (IC50 = 4.76 nM and 81.1 nM, respectively) [1]. This high affinity makes it an ideal tool for characterizing native GLP-1R pharmacology.

GLP-1R binding kinetics Radioreceptor assay RINm5F cells Incretin pharmacology

In Vitro Plasma Stability: GLP-1(7-36) Amide vs. GLP-1(7-37)

The C-terminal amidation of GLP-1(7-36) confers a significant stability advantage over its non-amidated counterpart, GLP-1(7-37). In vitro incubation in human plasma at 37°C revealed a half-life (T1/2) of 42 ± 2 minutes for GLP-1(7-36) amide, compared to only 32 ± 3 minutes for GLP-1(7-37) (P=0.007) [1]. In contrast, DPP-IV cleavage in vivo reduces its half-life to under 2 minutes [2], a critical limitation that has driven the development of degradation-resistant analogs like liraglutide and semaglutide.

Peptide stability Plasma degradation Half-life Proteolytic susceptibility

Comparative Insulinotropic Potency: GLP-1(7-36) Amide vs. Clinically Relevant Analogs

In a standardized GLP-1 receptor functional assay, GLP-1(7-36) amide exhibits an EC50 of 0.010 nM, which is 35-fold more potent than liraglutide (EC50 = 0.35 nM) in stimulating receptor activation [1]. Additionally, in a separate study measuring cAMP production, GLP-1(7-36) amide had an EC50 of 4.7 nM, significantly lower than the EC50 values for N-terminally modified analogs N-acetyl-GLP-1 (16.3 nM) and N-pyroglutamyl-GLP-1 (27 nM) [2]. This demonstrates that while native GLP-1(7-36) amide is the most potent acute agonist, its rapid in vivo degradation limits its therapeutic utility, a factor that does not detract from its value as a research tool.

Insulin secretion GLP-1R functional assay cAMP accumulation Beta-cell pharmacology

Recommended Applications for GLP-1(7-36) Amide Based on Quantitative Differentiation


GLP-1 Receptor Binding and Functional Assay Standardization

GLP-1(7-36) amide, with its well-defined high affinity (IC50 = 0.37 nM, Kd = 204 pM) [REFS-1, REFS-2] and potent functional activity (EC50 = 0.010 nM) [2], serves as the definitive reference standard for calibrating GLP-1R binding assays, establishing dose-response curves for novel agonists or antagonists, and validating cell-based functional assays. Its use ensures inter-laboratory reproducibility and accurate benchmarking of new chemical entities.

In Vivo and Ex Vivo Studies of Endogenous Incretin Physiology

For studies investigating the acute physiological effects of the native incretin system (e.g., glucose-stimulated insulin secretion, gastric emptying, appetite regulation), GLP-1(7-36) amide is the required compound. It is the predominant circulating form in vivo and demonstrates 100-fold greater potency than extended GLP-1 variants in functional assays [3]. Use of less active variants would require supraphysiological concentrations, confounding interpretation of results.

DPP-IV Cleavage and Peptide Stability Studies

Due to its rapid and well-characterized degradation by DPP-IV (in vivo half-life < 2 minutes) [4] and its quantifiably longer in vitro plasma half-life compared to GLP-1(7-37) (42 vs. 32 minutes) [5], GLP-1(7-36) amide is an optimal substrate for developing and validating DPP-IV activity assays, screening for DPP-IV inhibitors, and designing novel, stabilized peptide analogs.

Calibration of GLP-1 Immunoassays

The precise sequence and high purity of synthetic GLP-1(7-36) amide make it the ideal calibrator for immunoassays (e.g., ELISA, RIA) designed to specifically detect the biologically active, amidated form of GLP-1, as opposed to total GLP-1 or inactive metabolites like GLP-1(9-36) amide. This ensures accurate quantification of active incretin levels in biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-1(7-36), amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.